cis VH-298

VHL HIF-1α Protein-Protein Interaction

cis VH-298 is the verified inactive (2S,4S) stereoisomer of VH298, exhibiting no detectable VHL binding. It serves as the definitive negative control for establishing VHL-dependent specificity in PROTAC degrader assays and HIF-α pathway studies. Using this precise control prevents data misinterpretation caused by the high-affinity (Kd ~80-90 nM) of active VHL ligands.

Molecular Formula C27H33N5O4S
Molecular Weight 523.6 g/mol
Cat. No. B2420864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis VH-298
Molecular FormulaC27H33N5O4S
Molecular Weight523.6 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)C#N)O
InChIInChI=1S/C27H33N5O4S/c1-16-21(37-15-30-16)18-7-5-17(6-8-18)12-29-23(34)20-11-19(33)13-32(20)24(35)22(26(2,3)4)31-25(36)27(14-28)9-10-27/h5-8,15,19-20,22,33H,9-13H2,1-4H3,(H,29,34)(H,31,36)/t19-,20-,22+/m0/s1
InChIKeyNDVQUNZCNAMROD-JAXLGGSGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S,4S)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (cis-VH298): Procurement and Selection for VHL-Mediated HIF-α Signaling Studies


(2S,4S)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, also known as cis-VH298, is a synthetic stereoisomer of the von Hippel-Lindau (VHL) E3 ubiquitin ligase inhibitor VH298. Unlike its active (2S,4R) counterpart, cis-VH298 exhibits no detectable binding to the VHL protein complex . This compound serves as a critical negative control in assays investigating VHL-mediated degradation of hypoxia-inducible factor alpha (HIF-α) and in the development and validation of proteolysis-targeting chimeras (PROTACs) [1].

Why Generic VHL Ligand Substitution Fails: The Critical Role of (2S,4S)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide as an Inactive Control


Substituting an active VHL ligand for a generic 'VHL inhibitor' in a research protocol introduces significant risk of data misinterpretation due to stereochemistry-dependent activity. The (2S,4R) enantiomer, VH298, binds VHL with high affinity (Kd = 80-90 nM), stabilizing HIF-α and activating downstream pathways . In contrast, the (2S,4S) diastereomer, cis-VH298, displays a complete loss of VHL binding affinity . Using an active VHL ligand as a control for a VHL-recruiting PROTAC, for example, would not account for VHL-independent degradation mechanisms or off-target effects of the PROTAC molecule. Therefore, selecting the correct, verified inactive stereoisomer is essential for establishing assay specificity and generating robust, interpretable data. The evidence below quantifies this critical lack of activity.

Quantitative Differentiation of (2S,4S)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide from Active VHL Inhibitors


Direct Binding Affinity Comparison: cis-VH298 vs. Active VH298 via Isothermal Titration Calorimetry (ITC)

A direct head-to-head comparison by Isothermal Titration Calorimetry (ITC) reveals that cis-VH298 exhibits no measurable binding to the VHL-ElonginB-ElonginC (VBC) complex, in stark contrast to its active enantiomer, VH298 [1].

VHL HIF-1α Protein-Protein Interaction Isothermal Titration Calorimetry

Functional Assay Performance: Lack of HIF-1α Stabilization in Cellular Context

In a cellular context, treatment with cis-VH298 fails to induce the hypoxic response, which is characterized by the stabilization of HIF-1α. This is in direct contrast to the robust HIF-1α stabilization observed with the active VHL inhibitor VH298 . While VH298 leads to a significant accumulation of HIF-1α in HeLa cells, cis-VH298 produces no such effect [1]. This functional inactivity is the defining feature for its use as a negative control.

HIF-1α Hypoxia VHL Cellular Assay Negative Control

Structural Basis for Inactivity: Stereochemistry-Driven Loss of VHL Pocket Complementarity

The complete loss of VHL binding affinity in cis-VH298 is attributed to its (2S,4S) stereochemistry at the hydroxyproline moiety. This inversion from the (2S,4R) configuration found in the active VH298 ligand disrupts critical hydrogen-bonding and hydrophobic interactions within the VHL binding pocket, as demonstrated by the solved co-crystal structure of VHL with the active (2S,4R) VH298 enantiomer [1].

Stereochemistry VHL PROTAC Structure-Activity Relationship Negative Control

Defined Research Applications for (2S,4S)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide


Essential Negative Control in VHL-Dependent PROTAC Degradation Assays

When characterizing a novel VHL-recruiting PROTAC, cis-VH298 is used as a matched negative control to confirm that observed target protein degradation is VHL-dependent. By treating cells with the PROTAC in the presence of excess cis-VH298, researchers can competitively block the PROTAC's ability to bind VHL, thereby demonstrating the specificity of the degradation mechanism. This is a standard practice in the field, as reported by Frost et al. (2016) [1] and widely adopted in subsequent PROTAC characterization studies.

Verification of VHL Inhibition in HIF-α Signaling Pathway Studies

In experiments designed to study the HIF-α signaling pathway, cis-VH298 serves as the definitive control for ruling out off-target effects of active VHL inhibitors like VH298. A typical experiment will include treatments with vehicle control, VH298 (active compound), and cis-VH298 (inactive control) [1]. The lack of HIF-1α stabilization or downstream target gene activation in cells treated with cis-VH298 confirms that the effects observed with VH298 are due to specific engagement with VHL.

Specificity Control in VHL Binding and Displacement Assays

In biochemical assays measuring VHL binding, such as fluorescence polarization (FP) or surface plasmon resonance (SPR) assays, cis-VH298 is used to define the assay's lower limit of detection and confirm that the observed signal for active compounds is not due to non-specific interactions with the protein complex. It provides a baseline for 'no binding' against which the affinities of novel VHL ligands can be measured .

Differentiation from E3 Ligase-Independent Cytotoxicity in Degrader Screens

In cellular viability assays for degrader molecules, co-treatment with cis-VH298 helps to deconvolute VHL-dependent, on-target toxicity from potential off-target or E3 ligase-independent cytotoxic effects. If a degrader molecule still induces cell death in the presence of saturating concentrations of cis-VH298, it indicates that the cytotoxicity is not solely mediated by VHL recruitment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis VH-298

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.